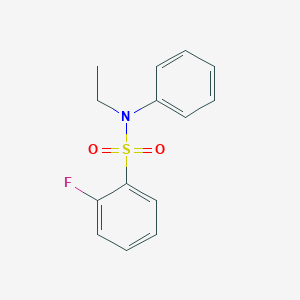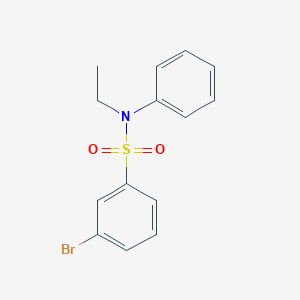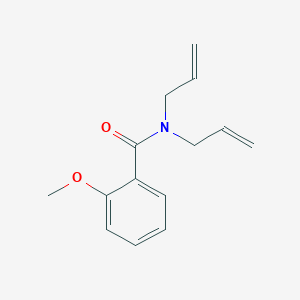
N-benzyl-3-cyclohexene-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-3-cyclohexene-1-carboxamide, also known as BCH, is a chemical compound that has been widely studied for its potential applications in various fields of research. BCH is a cyclic amide that contains a benzyl group and a cyclohexene ring. The compound has a molecular weight of 205.28 g/mol and a melting point of 108-110°C. In
Wirkmechanismus
The exact mechanism of action of N-benzyl-3-cyclohexene-1-carboxamide is not fully understood. However, studies have suggested that N-benzyl-3-cyclohexene-1-carboxamide may act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. N-benzyl-3-cyclohexene-1-carboxamide has also been reported to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
Studies have shown that N-benzyl-3-cyclohexene-1-carboxamide exhibits a wide range of biochemical and physiological effects. N-benzyl-3-cyclohexene-1-carboxamide has been reported to inhibit the growth and proliferation of cancer cells, induce apoptosis, and suppress inflammation. N-benzyl-3-cyclohexene-1-carboxamide has also been shown to have analgesic and antipyretic effects, as well as neuroprotective properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-benzyl-3-cyclohexene-1-carboxamide is its ease of synthesis, which makes it readily available for research purposes. Additionally, N-benzyl-3-cyclohexene-1-carboxamide has been shown to exhibit a wide range of biological activities, making it a versatile compound for studying various biological processes. However, one of the limitations of N-benzyl-3-cyclohexene-1-carboxamide is its low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N-benzyl-3-cyclohexene-1-carboxamide. One area of interest is the development of N-benzyl-3-cyclohexene-1-carboxamide analogs with improved solubility and potency. Another area of research is the investigation of the molecular mechanisms underlying the biological activities of N-benzyl-3-cyclohexene-1-carboxamide. Additionally, the potential therapeutic applications of N-benzyl-3-cyclohexene-1-carboxamide in the treatment of cancer, inflammation, and neurodegenerative diseases warrant further investigation.
Conclusion:
In conclusion, N-benzyl-3-cyclohexene-1-carboxamide is a versatile compound that has been widely studied for its potential applications in various fields of research. The synthesis of N-benzyl-3-cyclohexene-1-carboxamide is relatively straightforward, and the compound exhibits a wide range of biological activities. Further research on N-benzyl-3-cyclohexene-1-carboxamide and its analogs may lead to the development of new therapeutic agents for the treatment of various diseases.
Synthesemethoden
The synthesis of N-benzyl-3-cyclohexene-1-carboxamide involves the reaction of cyclohexanone with benzylamine in the presence of acetic acid as a catalyst. The reaction proceeds through the formation of an imine intermediate, which is then reduced to the amine using sodium borohydride. The resulting amine is then acylated with chloroformic acid to yield N-benzyl-3-cyclohexene-1-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-benzyl-3-cyclohexene-1-carboxamide has been extensively studied for its potential applications in various fields of research, including medicinal chemistry, drug discovery, and organic synthesis. N-benzyl-3-cyclohexene-1-carboxamide has been reported to exhibit a wide range of biological activities, including antiproliferative, antitumor, and anti-inflammatory properties.
Eigenschaften
Produktname |
N-benzyl-3-cyclohexene-1-carboxamide |
|---|---|
Molekularformel |
C14H17NO |
Molekulargewicht |
215.29 g/mol |
IUPAC-Name |
N-benzylcyclohex-3-ene-1-carboxamide |
InChI |
InChI=1S/C14H17NO/c16-14(13-9-5-2-6-10-13)15-11-12-7-3-1-4-8-12/h1-5,7-8,13H,6,9-11H2,(H,15,16) |
InChI-Schlüssel |
NYFZHOMYYBOKHW-UHFFFAOYSA-N |
SMILES |
C1CC(CC=C1)C(=O)NCC2=CC=CC=C2 |
Kanonische SMILES |
C1CC(CC=C1)C(=O)NCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![N-[2-(1-cyclohexen-1-yl)ethyl]-2,6-difluorobenzamide](/img/structure/B261807.png)
![1-[(2,4-Difluorophenyl)sulfonyl]-4-methylpiperazine](/img/structure/B261812.png)
![Ethyl 1-{[3-(trifluoromethyl)phenyl]sulfonyl}-3-piperidinecarboxylate](/img/structure/B261815.png)
![Ethyl 1-[(3-fluorophenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B261819.png)
![Ethyl 1-[(3-bromophenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B261822.png)
